Cas no 92600-20-9 (1-chloropropyl carbonochloridate)
1-chloropropyl carbonochloridate Chemical and Physical Properties
Names and Identifiers
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- Carbonochloridic acid, 1-chloropropyl ester
- 1-chloropropyl carbonochloridate
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- Inchi: 1S/C4H6Cl2O2/c1-2-3(5)8-4(6)7/h3H,2H2,1H3
- InChI Key: ODAHAFQLHHFSRX-UHFFFAOYSA-N
- SMILES: C(Cl)(OC(Cl)CC)=O
Experimental Properties
- Density: 1.295±0.06 g/cm3(Predicted)
- Boiling Point: 148.3±13.0 °C(Predicted)
1-chloropropyl carbonochloridate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-39908866-1.0g |
1-chloropropyl carbonochloridate |
92600-20-9 | 95% | 1.0g |
$1117.0 | 2022-12-03 | |
| Enamine | BBV-39908866-2.5g |
1-chloropropyl carbonochloridate |
92600-20-9 | 95% | 2.5g |
$2316.0 | 2023-10-28 | |
| Enamine | BBV-39908866-5.0g |
1-chloropropyl carbonochloridate |
92600-20-9 | 95% | 5.0g |
$2933.0 | 2022-12-03 | |
| Enamine | BBV-39908866-10.0g |
1-chloropropyl carbonochloridate |
92600-20-9 | 95% | 10.0g |
$3687.0 | 2022-12-03 | |
| Enamine | BBV-39908866-1g |
1-chloropropyl carbonochloridate |
92600-20-9 | 95% | 1g |
$1117.0 | 2023-10-28 | |
| Enamine | BBV-39908866-5g |
1-chloropropyl carbonochloridate |
92600-20-9 | 95% | 5g |
$2933.0 | 2023-10-28 | |
| Enamine | BBV-39908866-10g |
1-chloropropyl carbonochloridate |
92600-20-9 | 95% | 10g |
$3687.0 | 2023-10-28 |
1-chloropropyl carbonochloridate Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 1-chloropropyl carbonochloridate
Recent Advances in the Application of 1-Chloropropyl Carbonochloridate (CAS 92600-20-9) in Chemical Biology and Pharmaceutical Research
1-Chloropropyl carbonochloridate (CAS 92600-20-9) is a versatile chemical reagent that has garnered significant attention in recent years due to its utility in synthetic chemistry, particularly in the pharmaceutical and chemical biology sectors. This compound, known for its reactivity as an acylating agent, has been employed in the synthesis of various bioactive molecules, including prodrugs, peptide conjugates, and other pharmacologically active compounds. Recent studies have explored its potential in novel synthetic pathways, highlighting its role in facilitating efficient and selective chemical transformations.
A key area of research involving 1-chloropropyl carbonochloridate is its application in prodrug design. Prodrugs are biologically inactive derivatives of drug molecules that undergo enzymatic or chemical transformation in vivo to release the active drug. Researchers have utilized 1-chloropropyl carbonochloridate to introduce protective groups that enhance the stability and bioavailability of prodrugs. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this reagent in the synthesis of ester prodrugs of antiviral agents, which showed improved pharmacokinetic profiles compared to their parent compounds.
In addition to prodrug development, 1-chloropropyl carbonochloridate has been instrumental in peptide chemistry. Its ability to act as a coupling reagent enables the formation of amide bonds, a critical step in peptide synthesis. Recent advancements have focused on optimizing reaction conditions to minimize side reactions and improve yields. A 2022 study in Organic Letters reported a novel protocol using 1-chloropropyl carbonochloridate in combination with tertiary amine bases, achieving high yields and purity in peptide bond formation under mild conditions.
Another emerging application of 1-chloropropyl carbonochloridate is in the field of chemical biology, where it is used to modify biomolecules for functional studies. For example, researchers have employed this reagent to label proteins and nucleic acids with fluorescent or affinity tags, enabling the tracking and isolation of these molecules in complex biological systems. A recent Nature Chemical Biology publication highlighted its use in the site-specific modification of cysteine residues in proteins, facilitating the study of protein-protein interactions and post-translational modifications.
Despite its utility, the handling of 1-chloropropyl carbonochloridate requires careful consideration due to its reactive and potentially hazardous nature. Recent safety studies have emphasized the importance of using appropriate protective equipment and working in well-ventilated environments to mitigate risks associated with its use. Regulatory agencies have also provided updated guidelines on its storage and disposal to ensure compliance with environmental and safety standards.
In conclusion, 1-chloropropyl carbonochloridate (CAS 92600-20-9) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications in prodrug design, peptide synthesis, and biomolecule modification underscore its versatility and importance in advancing drug discovery and development. Ongoing research aims to further explore its potential and optimize its use in various synthetic and biological contexts.
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